4'-(Methylsulfonyl)acetophenone
Overview
Description
4'-(Methylsulfonyl)acetophenone is a compound of interest in various fields due to its unique chemical structure and potential applications. It's part of a broader class of compounds that include sulfones and acetophenones, each having distinct synthesis methods, molecular structures, and properties.
Synthesis Analysis
The synthesis of related acetophenone compounds often involves oxidation reactions, such as the oxidation of ethylbenzene (EB) using heterogeneous catalysts for selective acetophenone production. This process highlights the importance of catalyst selection in achieving high yield and selectivity for the desired compound (Nandanwar et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 4'-(Methylsulfonyl)acetophenone can be analyzed through various spectroscopic techniques. For instance, studies on disulfonyl carbon acids and their derivatives provide insights into the behavior and structural characteristics of sulfone-modified acetophenones, emphasizing the role of sulfonyl groups in determining the compound's reactivity and stability (Binkowska, 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfone compounds, including electrophilic aromatic substitution and formation of carbon–carbon bonds, are crucial for the functionalization and further modification of acetophenone derivatives. These reactions expand the utility of such compounds in organic synthesis (Kazakova & Vasilyev, 2017).
Scientific Research Applications
Catalysis and Synthesis of δ-Sultones : A study by Rad‐Moghadam, Toorchi Roudsari, & Sheykhan (2014) found that methylsulfonylimidazolium triflate hydrochloride, a sulfonic ionic liquid, efficiently catalyzes the condensation of acetophenone derivatives, including 4'-(Methylsulfonyl)acetophenone, for the synthesis of diaryl-δ-sultones.
Synthesis of Rofecoxib : Wu An-hui (2002) reported the synthesis of Rofecoxib, a cyclooxygenase-2 inhibitor, using 4-(methylsulfonyl)acetophenone as a starting material. This synthesis involves bromination, condensation, and cyclization steps, confirming the compound's utility in pharmaceutical synthesis (Wu An-hui, 2002).
Preparation of Flavonoid Derivatives : Research by Gueye et al. (2014) explored different synthesis strategies for 2'-hydroxy-4'-methylsulfonylacetophenone, a key compound for preparing new flavonoid derivatives designed as potential cyclooxygenase-2 inhibitors.
Antidiabetic and Antioxidant Applications : A study by Tok et al. (2022) synthesized novel thiosemicarbazone derivatives from 4-(methylsulfonyl)acetophenone, showing promising antidiabetic properties and antioxidant activity.
Friedel–Crafts Acylation : Yadav & Bhagat (2005) studied the production of 4-(methylthio)acetophenone, an important drug intermediate, via Friedel–Crafts acylation. This process is significant for producing Vioxx (Rofecoxib), a non-steroidal anti-inflammatory drug.
Chromatographic Separation : Research by Xu et al. (2002) demonstrated the use of supercritical fluid chromatography for separating bromosulfone, a derivative of 2-Bromo-4′-(methylsulfonyl) acetophenone, from related impurities.
Synthesis of Aromatic Multisulfonyl Chlorides : Percec et al. (2001) developed a method for synthesizing functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups. This study indicates the role of 4'-(Methylsulfonyl)acetophenone in synthesizing complex organic molecules (Percec et al., 2001).
Solubility Analysis : The solubility of 4-methylsulfonylacetophenone was measured in various solvents, providing essential data for theoretical studies. This research by Hao et al. (2017) highlights the compound's solubility characteristics, crucial for its applications in different mediums.
Keto-sulphide Resins : Patel et al. (1987) explored the polycondensation of acetophenone derivatives, including 4'-(Methylsulfonyl)acetophenone, with formaldehyde, producing keto-sulphide resins. These resins have potential applications in material science (Patel, Patel, & Patel, 1987).
Electrochemical Studies : Zhao et al. (2015) conducted a study on the electrochemical reduction of aromatic ketones, including derivatives of 4'-(Methylsulfonyl)acetophenone, in the presence of carbon dioxide. This research provides insights into the influence of ketone substituents on product distribution in electrochemical processes (Zhao, Horne, Bond, & Zhang, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZYDHKJNABPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145593 | |
Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methylsulfonyl)acetophenone | |
CAS RN |
10297-73-1 | |
Record name | 1-[4-(Methylsulfonyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10297-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylsulfonylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10297-73-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403928 | |
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Record name | 1-(4-(Methylsulphonyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(methylsulphonyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLSULFONYLACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65F147ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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